molecular formula C13H15NO3 B8027452 (S)-methyl 1-benzoylpyrrolidine-2-carboxylate

(S)-methyl 1-benzoylpyrrolidine-2-carboxylate

Cat. No.: B8027452
M. Wt: 233.26 g/mol
InChI Key: GRUFYHVNHYLZEX-NSHDSACASA-N
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Description

(S)-methyl 1-benzoylpyrrolidine-2-carboxylate is a chiral compound with significant importance in organic chemistry. It is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules. The compound’s structure features a pyrrolidine ring, a benzoyl group, and a methyl ester, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-methyl 1-benzoylpyrrolidine-2-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate chiral precursor, such as (S)-proline.

    Benzoylation: The (S)-proline undergoes benzoylation using benzoyl chloride in the presence of a base like triethylamine.

    Esterification: The resulting benzoylated product is then esterified using methanol and an acid catalyst, such as sulfuric acid, to form the methyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-methyl 1-benzoylpyrrolidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the benzoyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(S)-methyl 1-benzoylpyrrolidine-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It is an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-methyl 1-benzoylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The compound’s chiral nature allows it to fit into enzyme active sites or receptor binding pockets, influencing biological pathways. For instance, it may inhibit or activate enzymes by mimicking natural substrates or binding to allosteric sites.

Comparison with Similar Compounds

Similar Compounds

    ®-methyl 1-benzoylpyrrolidine-2-carboxylate: The enantiomer of the compound, which may have different biological activities.

    Methyl 1-benzoylpyrrolidine-2-carboxylate: The racemic mixture containing both (S) and ® enantiomers.

    Ethyl 1-benzoylpyrrolidine-2-carboxylate: A similar compound with an ethyl ester instead of a methyl ester.

Uniqueness

(S)-methyl 1-benzoylpyrrolidine-2-carboxylate is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its chiral nature allows for selective interactions with biological targets, making it valuable in pharmaceutical research and development.

Biological Activity

(S)-Methyl 1-benzoylpyrrolidine-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring, a benzoyl group, and a carboxylate moiety. The stereochemistry at the 2-position is crucial for its biological interactions. Its molecular formula is C12_{12}H13_{13}NO2_{2}, with a molecular weight of approximately 203.24 g/mol.

Biological Activities

Research has highlighted several key biological activities associated with this compound and its analogs:

  • Antioxidant Activity : Compounds with similar structures have demonstrated significant ability to neutralize free radicals, suggesting therapeutic potential in oxidative stress-related diseases.
  • Antimicrobial Properties : Certain derivatives exhibit efficacy against various pathogens, indicating potential applications in antibiotic development.
  • Cytotoxicity : Studies suggest that this compound may induce apoptosis in cancer cells, highlighting its potential role in oncology.
  • Enzyme Inhibition : Research indicates that this compound may act as an inhibitor for specific enzymes, which could be beneficial in treating conditions related to enzyme overactivity.

The mechanism of action involves interactions with specific molecular targets such as enzymes or receptors. The benzoyl group can form hydrogen bonds and hydrophobic interactions with active sites, while the pyrrolidine ring enhances binding affinity and specificity.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

  • Study on Antioxidant Properties : A study demonstrated that derivatives of this compound showed significant antioxidant activity, which was measured using DPPH radical scavenging assays. The results indicated a concentration-dependent effect, with higher concentrations leading to increased scavenging ability.
  • Antimicrobial Efficacy : In another study, this compound was tested against various bacterial strains. The compound exhibited moderate to high inhibitory activity against Gram-positive bacteria, suggesting its potential as a lead compound for new antibiotics.
  • Cytotoxicity in Cancer Cells : A case study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated that it induced cell death through apoptosis, making it a candidate for further development in cancer therapy.

Comparative Analysis of Related Compounds

Compound NameStructure FeaturesBiological Activity
This compoundPyrrolidine ring, benzoyl groupAntioxidant, antimicrobial, cytotoxic
(S)-Methyl 4-amino-1-benzoylpyrrolidine-2-carboxylateAmino group additionEnhanced cytotoxicity
Methyl 3-amino-1-benzoylpyrrolidine-2-carboxylateLacks the 4-position substitutionAntimicrobial properties

Properties

IUPAC Name

methyl (2S)-1-benzoylpyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-17-13(16)11-8-5-9-14(11)12(15)10-6-3-2-4-7-10/h2-4,6-7,11H,5,8-9H2,1H3/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRUFYHVNHYLZEX-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCN1C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CCCN1C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Benzoyl chloride (1.40 mL, 12.1 mmol) was added in a dropwise manner to a mixture of L-proline methyl ester hydrochloride (2.00 g, 12.1 mmol) and Et3N (4.20 mL, 30.2 mmol) in CH2Cl2 (40 mL) and the resulting mixture stirred overnight at rt. The mixture was concentrated in vacuo and the residue treated with water and extracted with EtOAc and the combined extracts dried over Na2SO4. Concentration left a residue which was loaded onto a silica gel column and eluted with MeOH/CH2Cl2 which allowed for isolation of 2.76 g (94%) of the title compound as a white solid. MS(ES): (M+1)+ 234.2 m/z.
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40 mL
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Synthesis routes and methods II

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